2,4-dibromo-N,N-dimethylnaphthalen-1-amine

Sequential cross-coupling Suzuki coupling Building block

2,4-Dibromo-N,N-dimethylnaphthalen-1-amine (CAS 539857-01-7) is a tertiary aromatic amine of formula C₁₂H₁₁Br₂N (MW 329.03 g/mol), manufactured by Enamine Ltd. and distributed globally through FUJIFILM Wako, CymitQuimica, and other suppliers.

Molecular Formula C12H11Br2N
Molecular Weight 329.03 g/mol
CAS No. 539857-01-7
Cat. No. B3271087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dibromo-N,N-dimethylnaphthalen-1-amine
CAS539857-01-7
Molecular FormulaC12H11Br2N
Molecular Weight329.03 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C2=CC=CC=C21)Br)Br
InChIInChI=1S/C12H11Br2N/c1-15(2)12-9-6-4-3-5-8(9)10(13)7-11(12)14/h3-7H,1-2H3
InChIKeyPHAGQBWFZBCAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-N,N-dimethylnaphthalen-1-amine (CAS 539857-01-7): A Dual-Brominated Naphthylamine Scaffold for Sequential Cross-Coupling and MIF-Targeted Discovery


2,4-Dibromo-N,N-dimethylnaphthalen-1-amine (CAS 539857-01-7) is a tertiary aromatic amine of formula C₁₂H₁₁Br₂N (MW 329.03 g/mol), manufactured by Enamine Ltd. and distributed globally through FUJIFILM Wako, CymitQuimica, and other suppliers . The compound features a naphthalene core bearing two bromine substituents at the 2- and 4-positions and an N,N-dimethylamino group at the 1-position . This substitution pattern places it within the genus of naphthalene derivatives that have been claimed as inhibitors of the cytokine or biological activity of Macrophage Migration Inhibitory Factor (MIF), a target implicated in inflammatory diseases, cancer, and sepsis [1]. Unlike its mono-brominated or non-brominated analogs, the 2,4-dibromo arrangement offers two chemically differentiated aryl bromide handles for sequential palladium-catalyzed cross-coupling reactions, enabling modular elaboration of the naphthalene scaffold.

Why Mono-Bromo or Non-Brominated Naphthylamines Cannot Substitute for 2,4-Dibromo-N,N-dimethylnaphthalen-1-amine in Lead Optimization


In-class naphthylamine derivatives, including mono-brominated positional isomers (e.g., 2-bromo-, 4-bromo-, or 5-bromo-N,N-dimethylnaphthalen-1-amine) and the non-brominated parent compound, lack the dual-reactive-site architecture that defines the synthetic and biological utility of 2,4-dibromo-N,N-dimethylnaphthalen-1-amine. Mono-bromo analogs possess only a single aryl halide handle for cross-coupling, precluding sequential functionalization strategies required for generating libraries with diverse substitution vectors . The non-brominated parent N,N-dimethylnaphthalen-1-amine (CAS 86-56-6; MW 171.24 g/mol; density 1.042 g/mL) exhibits drastically lower molecular weight and lipophilicity compared to the dibromo target (MW 329.03 g/mol), which alters ADME properties and target-binding potential . Furthermore, the primary amine analog 2,4-dibromonaphthalen-1-amine (CAS 20191-76-8; MW 300.98 g/mol) is documented as a reactant for preparing pyrazole-based MIF inhibitors, but its free NH₂ group introduces hydrogen-bond donor capacity and potential metabolic liabilities absent in the N,N-dimethylated tertiary amine form . These structural, physicochemical, and reactivity differences mean that generic substitution with a close analog will not recapitulate the same synthetic outcomes or biological profile.

Quantitative Differentiation Evidence for 2,4-Dibromo-N,N-dimethylnaphthalen-1-amine vs. Closest Analogs


Dual Aryl Bromide Handles for Sequential Cross-Coupling: 2,4-Dibromo vs. Mono-Bromo Naphthylamine Analogs

2,4-Dibromo-N,N-dimethylnaphthalen-1-amine provides two chemically differentiated aryl bromide sites (C2 and C4 positions relative to the dimethylamino group at C1) for sequential Pd-catalyzed cross-coupling reactions. In contrast, mono-brominated analogs such as 2-bromo-N,N-dimethylnaphthalen-1-amine (CAS 2137820-69-8), 4-bromo-N,N-dimethylnaphthalen-1-amine (CAS 59557-93-6), and 5-bromo-N,N-dimethylnaphthalen-1-amine (CAS 10586-45-5) each possess only a single aryl halide handle, limiting synthetic elaboration to one diversification vector . The C2 bromide in the target compound is sterically and electronically differentiated from the C4 bromide due to the peri-interaction with the N,N-dimethylamino group, enabling selective sequential functionalization without requiring orthogonal protecting group strategies .

Sequential cross-coupling Suzuki coupling Building block Medicinal chemistry Scaffold diversification

Predicted Lipophilicity and Molecular Weight Differentiation vs. Non-Brominated Parent for CNS Drug Design

The introduction of two bromine atoms and replacement of hydrogen atoms with methyl groups on the nitrogen dramatically alters the physicochemical profile of the naphthylamine core. The non-brominated parent N,N-dimethylnaphthalen-1-amine (CAS 86-56-6) has a molecular weight of 171.24 g/mol and a density of 1.042 g/mL, while the target compound has MW 329.03 g/mol . The bromine substituents contribute an additional ~157.8 g/mol and substantially increase both molecular volume and lipophilicity (estimated ΔcLogP ≈ +1.5–2.0 log units based on standard fragment contributions for aromatic bromination) . This shift in physicochemical space is critical for CNS drug design where optimal cLogP ranges (2–4) and MW (<400) are paramount, positioning the dibromo compound within a different property envelope compared to the parent.

Lipophilicity LogP ADME CNS drug design Physicochemical property

N,N-Dimethylamine vs. Primary Amine: Impact on Metabolic Stability and Hydrogen-Bond Donor Capacity

2,4-Dibromo-N,N-dimethylnaphthalen-1-amine contains a tertiary N,N-dimethylamino group (hydrogen-bond donor count = 0), whereas its closest scaffold analog 2,4-dibromonaphthalen-1-amine (CAS 20191-76-8) bears a primary amino group (hydrogen-bond donor count = 1, PSA = 26 Ų) . This distinction is quantitatively significant for drug discovery: primary aryl amines are substrates for N-acetyltransferase and CYP450-mediated N-oxidation, leading to rapid metabolic clearance, while tertiary N,N-dimethylamino groups resist these pathways and often exhibit improved metabolic stability . Additionally, the absence of hydrogen-bond donor capacity in the tertiary amine reduces PSA and enhances passive membrane permeability, a critical factor for blood-brain barrier penetration in CNS-targeted programs.

Metabolic stability Hydrogen-bond donor Tertiary amine Primary amine CNS penetration

MIF Inhibitor Patent Class Membership: Scaffold Positioning for Inflammatory and Oncological Indications

The compound falls within the general structure of Formula (I) claimed in US Patent Application US20060106102 and related filings (EP03724672, JP2004511248), which describe naphthalene derivatives that inhibit the cytokine or biological activity of Macrophage Migration Inhibitory Factor (MIF) [1]. The patent explicitly claims naphthalene derivatives where the amino substituent can be dimethylamino, and halo substituents (including bromo) are permitted at multiple ring positions. The specific 2,4-dibromo substitution pattern, combined with N,N-dimethylamino, represents a concrete embodiment of the claimed genus. Additionally, the non-dimethylated analog (2,4-dibromonaphthalen-1-amine) is explicitly identified as a reactant for preparing pyrazole-based MIF inhibitors, providing patent-supported precedent for this substitution pattern in MIF-targeted chemistry . While quantitative IC₅₀ or Kd data for the specific compound against MIF are not publicly available, the patent genus classifies it as a small-molecule MIF inhibitor candidate, differentiating it from naphthylamine analogs lacking the required substitution pattern to fall within the patented claims.

MIF inhibition Macrophage migration inhibitory factor Naphthalene derivatives Anti-inflammatory Immuno-oncology

Global Availability and Pricing Transparency: Enamine-FUJIFILM Wako Supply Chain

2,4-Dibromo-N,N-dimethylnaphthalen-1-amine is supplied through the Enamine Ltd. (Ukraine) manufacturing platform and distributed by FUJIFILM Wako Pure Chemical Corporation (Japan), with published pricing at multiple quantities . The Enamine product number is EN300-813998. Published FUJIFILM Wako pricing (in JPY): 100 mg at ¥49,800; 250 mg at ¥71,300; 500 mg at ¥136,400; 1 g at ¥182,200; 2.5 g at ¥356,400; 5 g at ¥527,600; 10 g at ¥782,400. The compound is also available from CymitQuimica at €185.00 for 50 mg and €733.00 for 500 mg . In comparison, the mono-bromo analog 4-bromo-N,N-dimethylnaphthalen-1-amine (CAS 59557-93-6) is available as a catalog item from Thermo Scientific Chemicals at 95% purity in 5 g quantities, reflecting its status as a more commoditized research chemical. The dibromo compound's pricing and multi-gram availability through Wako and CymitQuimica confirms its accessibility for lead optimization programs, though at a premium reflective of its specialized substitution pattern.

Procurement Supply chain Enamine FUJIFILM Wako Research chemical

Physical Form and Storage Differentiation for Experimental Workflow Planning

The non-dimethylated analog 2,4-dibromonaphthalen-1-amine (CAS 20191-76-8) is reported as a solid with a melting point of 115 °C, requiring long-term storage in a cool, dry place . In contrast, N,N-dimethylation eliminates the primary amine hydrogen-bond donor, and the target compound's melting point and physical form are not explicitly reported by vendors, though it is stored at room temperature per FUJIFILM Wako specifications, suggesting favorable compound management characteristics . The mono-bromo analog 4-bromo-N,N-dimethylnaphthalen-1-amine is a liquid (orange oil) with boiling point of 137–139 °C at reduced pressure (2 mmHg), presenting different handling requirements for solid vs. liquid dispensing in automated compound management workflows . The distinction in physical state and storage conditions across the analog series has practical implications for high-throughput screening laboratories where solid, room-temperature-stable compounds are preferred for automated weighing and dissolution.

Physical form Storage stability Laboratory workflow Compound management Solid dosing

High-Value Application Scenarios for 2,4-Dibromo-N,N-dimethylnaphthalen-1-amine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Sequential Suzuki-Miyaura Cross-Coupling for MIF-Targeted SAR Exploration

Leveraging the two chemically differentiated aryl bromide handles at C2 and C4, medicinal chemistry teams can execute sequential Suzuki-Miyaura couplings to generate diverse biaryl libraries from a single starting scaffold. This directly supports structure-activity relationship (SAR) studies within the MIF inhibitor chemical space claimed in US20060106102 . The N,N-dimethylamino group remains intact throughout cross-coupling sequences, preserving the tertiary amine pharmacophore element while enabling independent variation of the C2 and C4 substituents. This modular approach reduces synthetic effort compared to preparing multiple mono-brominated intermediates in parallel [1].

CNS-Penetrant Lead Optimization Utilizing Favorable Physicochemical Profile

The combination of MW (329.03 g/mol), absence of hydrogen-bond donors (HBD = 0), and elevated lipophilicity (estimated cLogP ~4.5–5.0) positions 2,4-dibromo-N,N-dimethylnaphthalen-1-amine as a candidate scaffold for CNS drug discovery programs . The tertiary dimethylamino group avoids the metabolic N-acetylation and N-oxidation pathways associated with primary aryl amines, improving the probability of achieving brain exposure [1]. Researchers targeting neuroinflammation, where MIF has been implicated, may find this scaffold advantageous for hit-to-lead optimization compared to the more polar primary amine analog.

Building Block for PROTAC and Bifunctional Degrader Design

The dual-brominated scaffold enables sequential attachment of a target-protein-binding ligand at one aryl bromide position and an E3 ligase-recruiting moiety at the other, facilitating PROTAC (Proteolysis Targeting Chimera) design . The N,N-dimethylamino group provides a tertiary amine that can modulate the overall physicochemical properties of the degrader without introducing additional hydrogen-bond donors that could impair cell permeability. This scaffold strategy is increasingly employed in targeted protein degradation programs where linker attachment points must be introduced without disrupting the ligand's target engagement [1].

Automated High-Throughput Screening Library Production

The room-temperature storage stability and solid physical form of 2,4-dibromo-N,N-dimethylnaphthalen-1-amine (as indicated by FUJIFILM Wako storage specifications) support its use in automated compound management systems . Unlike liquid mono-bromo analogs (e.g., 4-bromo-N,N-dimethylnaphthalen-1-amine, which is an orange oil), the target compound can be accurately weighed and dissolved by robotic platforms without the viscosity and evaporation variability associated with liquid reagents [1]. This makes it suitable for large-scale screening library production where compound handling reproducibility directly impacts assay data quality.

Quote Request

Request a Quote for 2,4-dibromo-N,N-dimethylnaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.